molecular formula C13H16O5 B3050700 2-[4-(Propan-2-yloxy)phenyl]butanedioic acid CAS No. 27950-67-0

2-[4-(Propan-2-yloxy)phenyl]butanedioic acid

Cat. No.: B3050700
CAS No.: 27950-67-0
M. Wt: 252.26 g/mol
InChI Key: FPHZIGCDKMMMHF-UHFFFAOYSA-N
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Description

2-[4-(Propan-2-yloxy)phenyl]butanedioic acid is a dicarboxylic acid derivative featuring a 4-isopropoxyphenyl substituent at the 2-position of the butanedioic acid backbone. Its structure combines a hydrophilic dicarboxylic acid moiety with a lipophilic aromatic group, which may influence solubility, bioavailability, and biological activity.

Properties

IUPAC Name

2-(4-propan-2-yloxyphenyl)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-8(2)18-10-5-3-9(4-6-10)11(13(16)17)7-12(14)15/h3-6,8,11H,7H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHZIGCDKMMMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396936
Record name 2-[4-(propan-2-yloxy)phenyl]butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27950-67-0
Record name 2-[4-(propan-2-yloxy)phenyl]butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Propan-2-yloxy)phenyl]butanedioic acid typically involves the reaction of 4-(propan-2-yloxy)benzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by decarboxylation to yield the desired product. The reaction conditions generally include refluxing the mixture in ethanol for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves recrystallization from suitable solvents to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Propan-2-yloxy)phenyl]butanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Formation of 4-(propan-2-yloxy)benzoic acid.

    Reduction: Formation of 2-[4-(propan-2-yloxy)phenyl]butanediol.

    Substitution: Formation of 4-(propan-2-yloxy)phenyl derivatives with various substituents.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activities:
The compound exhibits a range of biological activities that make it a candidate for drug development. Similar biphenyl derivatives have been noted for their roles as:

  • Anti-inflammatory agents: Compounds with similar structures have demonstrated anti-inflammatory properties, making them useful in treating conditions like arthritis and other inflammatory diseases .
  • Antitumor agents: The biphenyl structure is often associated with anticancer activity, with several derivatives being explored as potential treatments for various cancers .
  • Antimicrobial agents: The presence of the biphenyl moiety has been linked to antimicrobial properties, suggesting applications in developing antibiotics or antiseptics .

Case Studies:

  • A study highlighted the synthesis of biphenyl derivatives that showed promise in inhibiting tumor growth in preclinical models. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects .
  • Another investigation focused on the anti-inflammatory effects of related compounds, which led to a reduction in inflammatory markers in animal models .

Material Science

Applications in Organic Electronics:
Biphenyl derivatives are increasingly used in organic electronics due to their favorable electronic properties. The compound can serve as a building block for:

  • Organic Light Emitting Diodes (OLEDs): Its structural characteristics allow for efficient light emission and stability under operational conditions.
  • Liquid Crystals: The rigidity and chemical stability of biphenyl compounds make them suitable for liquid crystal displays (LCDs), enhancing performance and durability .

Table 1: Comparison of Biphenyl Derivatives in Material Science Applications

Compound NameApplication TypeKey Properties
This compoundOLEDsHigh stability, efficient emission
AdapaleneTopical retinoidAnti-inflammatory, antibacterial
SonidegibBasal cell carcinoma drugTargeted therapy, effective

Environmental Studies

Toxicity and Environmental Impact:
The environmental implications of using biphenyl derivatives are critical for assessing their safety. Studies have shown that:

  • The compound has low toxicity levels when evaluated through computational toxicology methods .
  • Its degradation products are generally less harmful, suggesting that it can be safely integrated into various applications without significant environmental risk.

Case Study:
A comprehensive environmental assessment was conducted on the use of biphenyl compounds in industrial applications. The findings indicated that while the initial compound poses minimal risk, careful monitoring of its degradation products is necessary to ensure environmental safety .

Mechanism of Action

The mechanism of action of 2-[4-(Propan-2-yloxy)phenyl]butanedioic acid involves its interaction with specific molecular targets. The phenyl ring and butanedioic acid moiety can participate in hydrogen bonding and hydrophobic interactions with biological molecules, influencing their activity. The compound may also modulate enzymatic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Butanedioic Acid Derivatives in Pharmaceuticals

Desvenlafaxine Succinate
  • Structure: Butanedioic acid (succinic acid) forms a 1:1 salt with desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor .
  • Key Properties: Molecular Weight: 381.47 g/mol (anhydrous). Hydrate Formation: The monohydrate (399.48 g/mol) improves solubility and stability.
  • Application : Used as an antidepressant, highlighting the role of butanedioic acid as a counterion to enhance drug delivery .
2-N-{5-[[4-[2-(Methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-2,4-thiazolidinedione} Butanedioic Acid
  • Structure : Combines a thiazolidinedione (TZD) core with a butanedioic acid moiety and a substituted phenyl group .
  • Application : Functions as an insulin sensitizer, indicating that butanedioic acid derivatives may enhance metabolic activity in diabetes therapies .

Isopropoxyphenyl-Containing Analogs

[4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl]boronic Acid
  • Structure : Features a boronic acid group and a trifluoromethyl substituent on the isopropoxyphenyl ring .
  • Key Properties :
    • Molecular Weight: 265.02 g/mol.
    • Reactivity: Used in Suzuki-Miyaura cross-coupling reactions for synthesizing trifluoromethylated compounds.
  • Application : Serves as a reagent in drug synthesis, emphasizing the versatility of the isopropoxyphenyl group in medicinal chemistry .

Comparison with Target Compound :
While both compounds share the isopropoxyphenyl group, the boronic acid’s trifluoromethyl group enhances electrophilicity and stability, whereas the target compound’s dicarboxylic acid moiety increases hydrophilicity and hydrogen-bonding capacity.

Butanedioic Acid Esters and Salts

Butanedioic Acid, Sulfo-, 1-(2-Butoxyethyl) Ester
  • Structure : A sulfonated ester derivative of butanedioic acid with a glycol ether chain .
  • Application : Part of the glycol ethers category, used in industrial solvents or surfactants.

Comparison with Target Compound :
Esterification reduces acidity compared to the free dicarboxylic acid in the target compound, altering solubility and metabolic pathways.

Structural and Functional Insights

Compound Key Features Molecular Weight (g/mol) Applications
2-[4-(Propan-2-yloxy)phenyl]butanedioic acid 2-(4-isopropoxyphenyl)-substituted butanedioic acid ~266 (estimated) Pharmaceutical intermediate, potential therapeutic agent
Desvenlafaxine succinate Butanedioic acid as a counterion 381.47 Antidepressant (enhanced solubility)
Thiazolidinedione-butanedioic acid hybrid TZD core with phenyl-butanedioic acid Not specified Diabetes treatment (insulin sensitizer)
[4-(Propan-2-yloxy)phenyl]boronic acid Boronic acid with trifluoromethyl and isopropoxyphenyl groups 265.02 Suzuki reactions, drug synthesis

Impact of Substituents

  • Butanedioic Acid Moiety : Increases solubility and enables salt formation (e.g., desvenlafaxine succinate) or covalent integration into pharmacophores (e.g., TZD derivatives) .

Biological Activity

2-[4-(Propan-2-yloxy)phenyl]butanedioic acid, a biphenyl derivative, has garnered attention due to its potential biological activities. This compound's structure suggests it may interact with various biological pathways, making it a candidate for therapeutic applications. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16O4C_{13}H_{16}O_4, indicating the presence of a biphenyl core with a butanedioic acid substituent. Its structural features allow for potential interactions with biological macromolecules.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Anti-inflammatory Activity : The compound has shown promise in inhibiting inflammatory pathways, similar to other biphenyl derivatives known for their anti-inflammatory properties .
  • Antioxidant Effects : Preliminary studies suggest that it may exhibit antioxidant activity, protecting cells against oxidative stress .
  • Antitumor Potential : Some derivatives of biphenyl compounds have been linked to antitumor effects, indicating a possible role in cancer therapy .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Similar compounds have been identified as potent inhibitors of CDKs, which play crucial roles in cell cycle regulation. This inhibition could lead to cell cycle arrest and apoptosis in cancer cells .
  • Modulation of Inflammatory Cytokines : The compound may alter the expression levels of pro-inflammatory cytokines, thereby reducing inflammation .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of cytokine release
AntioxidantScavenging free radicals
AntitumorInduction of apoptosis in cancer cells

Case Studies

  • Case Study on Anti-inflammatory Effects :
    A study evaluated the anti-inflammatory properties of a similar biphenyl compound, demonstrating significant reductions in edema in animal models. The mechanism involved the suppression of NF-kB signaling pathways, leading to decreased production of inflammatory mediators.
  • Antioxidant Activity Assessment :
    In vitro assays showed that the compound effectively scavenged DPPH radicals, indicating strong antioxidant potential. The IC50 value was comparable to established antioxidants like ascorbic acid, suggesting significant protective effects against oxidative damage.
  • Antitumor Activity Investigation :
    A recent investigation into biphenyl derivatives revealed that they could inhibit tumor growth in xenograft models. The study noted that treatment with these compounds resulted in reduced tumor size and enhanced apoptosis markers.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(Propan-2-yloxy)phenyl]butanedioic acid
Reactant of Route 2
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2-[4-(Propan-2-yloxy)phenyl]butanedioic acid

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